2-Oxo-1-phenylpiperidine-4-carboxylic acid
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Overview
Description
2-Oxo-1-phenylpiperidine-4-carboxylic acid is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their biological activity and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-phenylpiperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenylacetic acid with piperidine in the presence of a dehydrating agent, followed by oxidation to introduce the oxo group .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation and cyclization reactions. The use of heterogeneous catalysts, such as cobalt-based catalysts, has been shown to improve yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1-phenylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include various substituted piperidines, ketones, and carboxylic acids .
Scientific Research Applications
2-Oxo-1-phenylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Oxo-1-phenylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple heterocyclic amine widely used in organic synthesis.
Piperine: An alkaloid found in black pepper with various biological activities.
Evodiamine: A bioactive compound with anticancer properties.
Uniqueness
2-Oxo-1-phenylpiperidine-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its oxo and carboxylic acid groups make it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-oxo-1-phenylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c14-11-8-9(12(15)16)6-7-13(11)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,15,16) |
InChI Key |
AFYUEUZCVUMYIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CC1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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